2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that features a unique combination of benzylthio and imidazo[2,1-b]thiazolyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Scientific Research Applications
2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Target of Action
The compound, also known as 2-(benzylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide, has been found to target Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) and BRAF , an important component of the MAPK cascade . These targets play crucial roles in the survival and proliferation of their respective organisms.
Mode of Action
The compound interacts with its targets, leading to inhibition of their activity. In the case of Mtb, it selectively inhibits the growth of the bacteria . For BRAF, it inhibits the hyperactivation of the MAPK pathway, which is often seen in many types of cancer .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. In Mtb, it disrupts the synthesis of pantothenate, a precursor for Coenzyme A, which is essential for the bacteria’s survival . In cancer cells, it inhibits the MAPK pathway, thereby controlling unregulated cellular growth .
Result of Action
The compound’s action leads to the inhibition of Mtb growth and the control of unregulated cellular growth in cancer cells . This suggests potential applications in the treatment of tuberculosis and various types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group, often using a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the amine group on the imidazo[2,1-b]thiazole ring with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems may be employed to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- 2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanamide
- 2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards its molecular targets, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c24-19(14-25-13-15-6-2-1-3-7-15)21-17-9-5-4-8-16(17)18-12-23-10-11-26-20(23)22-18/h1-12H,13-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQRIYOMPUTUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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